3-(2-chlorobenzyl)-5-(4-chlorophenyl)-1,2,4-oxadiazole
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Overview
Description
3-(2-chlorobenzyl)-5-(4-chlorophenyl)-1,2,4-oxadiazole is a heterocyclic compound that contains both benzyl and phenyl groups substituted with chlorine atoms. This compound is part of the oxadiazole family, which is known for its diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-chlorobenzyl)-5-(4-chlorophenyl)-1,2,4-oxadiazole typically involves the reaction of 2-chlorobenzyl chloride with 4-chlorobenzohydrazide in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the oxadiazole ring.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reagents. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-(2-chlorobenzyl)-5-(4-chlorophenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzyl and phenyl rings can be substituted with other nucleophiles.
Oxidation and Reduction: The oxadiazole ring can be oxidized or reduced under specific conditions.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of a base and a suitable solvent.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used.
Cyclization Reactions: Catalysts such as Lewis acids or bases may be employed to facilitate cyclization.
Major Products Formed
Substitution Reactions: Products include derivatives with different substituents on the benzyl and phenyl rings.
Oxidation and Reduction: Products include oxidized or reduced forms of the oxadiazole ring.
Cyclization Reactions: Products include more complex heterocyclic compounds.
Scientific Research Applications
3-(2-chlorobenzyl)-5-(4-chlorophenyl)-1,2,4-oxadiazole has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2-chlorobenzyl)-5-(4-chlorophenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-chlorobenzyl)-5-phenyl-1,2,4-oxadiazole
- 3-(4-chlorophenyl)-5-(2-chlorobenzyl)-1,2,4-oxadiazole
- 3-(2-chlorobenzyl)-5-(4-methylphenyl)-1,2,4-oxadiazole
Uniqueness
3-(2-chlorobenzyl)-5-(4-chlorophenyl)-1,2,4-oxadiazole is unique due to the presence of both 2-chlorobenzyl and 4-chlorophenyl groups, which can impart distinct chemical and biological properties. The specific substitution pattern can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
5-(4-chlorophenyl)-3-[(2-chlorophenyl)methyl]-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2N2O/c16-12-7-5-10(6-8-12)15-18-14(19-20-15)9-11-3-1-2-4-13(11)17/h1-8H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBROHWJWXWXHOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC2=NOC(=N2)C3=CC=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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